Perphenazine hydrochloride

CYP2D6 inhibition drug-drug interaction pharmacokinetics

Perphenazine hydrochloride (CAS 3111-71-5) is the hydrochloride salt of perphenazine, a piperazinyl phenothiazine first-generation antipsychotic (FGA) with a molecular weight of 440.43 g/mol. The compound acts primarily as a high-affinity antagonist at dopamine D2 receptors (Ki = 0.56–1.4 nM) and exhibits ancillary binding at D3, 5-HT2A, α1-adrenergic, and histamine H1 receptors, underpinning its dual application in schizophrenia management and severe nausea/vomiting control.

Molecular Formula C21H27Cl2N3OS
Molecular Weight 440.4 g/mol
CAS No. 3111-71-5
Cat. No. B13747264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerphenazine hydrochloride
CAS3111-71-5
Molecular FormulaC21H27Cl2N3OS
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl
InChIInChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H
InChIKeyONDBZOZCVLIFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perphenazine Hydrochloride (CAS 3111-71-5): Pharmacological Profile and Procurement-Grade Characterization


Perphenazine hydrochloride (CAS 3111-71-5) is the hydrochloride salt of perphenazine, a piperazinyl phenothiazine first-generation antipsychotic (FGA) with a molecular weight of 440.43 g/mol [1]. The compound acts primarily as a high-affinity antagonist at dopamine D2 receptors (Ki = 0.56–1.4 nM) and exhibits ancillary binding at D3, 5-HT2A, α1-adrenergic, and histamine H1 receptors, underpinning its dual application in schizophrenia management and severe nausea/vomiting control [2]. As a medium-to-high potency neuroleptic, perphenazine is approximately 10–15 times more potent than chlorpromazine at the D2 receptor [3]. The hydrochloride salt form (C₂₁H₂₆ClN₃OS·HCl) offers distinct physicochemical properties relevant to formulation and research procurement compared to the free base (MW 403.97) [1].

Why Perphenazine Hydrochloride Cannot Be Interchanged with Other First-Generation Antipsychotics: The Evidence Gap


Within the phenothiazine and broader FGA class, compounds diverge substantially across receptor binding profiles, metabolic pathways, side effect burdens, and cost-effectiveness outcomes. Perphenazine hydrochloride occupies a pharmacologically distinct position: its D2 binding affinity (Ki ≈ 0.56–1.4 nM) places it among high-potency agents alongside haloperidol (Ki ≈ 2.0–2.6 nM) and fluphenazine (Ki ≈ 0.55–0.63 nM), yet its 5-HT2A/D2 affinity ratio and pronounced CYP2D6 inhibition distinguish it from both butyrophenone and other phenothiazine comparators . Critically, perphenazine is the only FGA to have demonstrated comparable overall effectiveness to multiple second-generation antipsychotics (SGAs) in a large-scale, randomized controlled trial (CATIE, n=1,460), while simultaneously delivering $300–$600 per month in procurement cost savings versus olanzapine, risperidone, quetiapine, and ziprasidone [1]. Simple substitution with haloperidol, fluphenazine, or chlorpromazine eliminates these differential characteristics—each comparator possesses quantitatively distinct CYP inhibition potency, antiemetic potency, and side effect trajectories that cannot be assumed equivalent. The evidence detailed below provides the quantitative basis for scientifically justified procurement decisions [2].

Perphenazine Hydrochloride (CAS 3111-71-5): Quantified Comparator-Based Differentiation Evidence for Scientific Procurement


CYP2D6 Inhibition Potency: Perphenazine Is the Most Potent CYP2D6 Inhibitor Among Clinically Used Antipsychotics

In a direct head-to-head in vitro comparison using human liver microsomes, perphenazine demonstrated the lowest Ki for CYP2D6-catalyzed dextrorphan formation (0.8 μM), ranking it as the most potent CYP2D6 inhibitor among eight tested antipsychotics [1]. This represents an approximately 9-fold greater inhibitory potency than haloperidol (Ki = 7.2 μM), an 11.75-fold greater potency than fluphenazine (Ki = 9.4 μM), and a 27.4-fold greater potency than risperidone (Ki = 21.9 μM) [1]. The clinical consequence of this differential CYP2D6 inhibition is a demonstrated 3.9-fold higher dose-adjusted serum concentration in CYP2D6 poor metabolizers compared to normal metabolizers [2].

CYP2D6 inhibition drug-drug interaction pharmacokinetics

Procurement Cost-Effectiveness: Perphenazine Delivers $300–$600/Month Savings vs SGAs with Non-Inferior Effectiveness in the CATIE Trial

The CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) trial, an 18-month, double-blind, randomized controlled study (n = 1,460), directly compared perphenazine with four second-generation antipsychotics [1]. The cost-effectiveness analysis demonstrated that perphenazine was US$300–$600 per month less expensive than each of the four SGAs (olanzapine, risperidone, quetiapine, and ziprasidone), while showing no significant difference in overall effectiveness across multiple outcome measures including the Positive and Negative Syndrome Scale (PANSS), neurocognitive functioning, and psychosocial functioning [1][2]. Furthermore, perphenazine was found to be the most cost-effective drug in the entire trial [2]. Perphenazine was also noted to be a more representative choice for FGA comparison treatment than haloperidol, which has a higher extrapyramidal symptom (EPS) burden [1].

cost-effectiveness schizophrenia health economics

D2 Receptor Binding Affinity: Perphenazine Is ~259–648× More Potent than Chlorpromazine at the Dopamine D2 Receptor

Perphenazine binds the dopamine D2 receptor with a Ki of 0.56 nM (MedChemExpress data) to 1.4 nM (Kroeze et al., 2003), placing it among the highest-affinity D2 antagonists in clinical use [1]. By comparison, chlorpromazine—the prototypical low-potency phenothiazine—binds D2 with a Ki of 363 nM . This represents a 259-fold to 648-fold difference in D2 receptor affinity. Perphenazine's D2 affinity is comparable to fluphenazine (Ki ≈ 0.55–0.63 nM) [2] and approximately 3.6–4.6× higher than haloperidol (Ki ≈ 2.0–2.6 nM) [3] as measured across comparable cloned human receptor assays. Perphenazine also demonstrates high D3 affinity (Ki = 0.43 nM), relevant for limbic system targeting .

D2 receptor binding affinity antipsychotic potency

Antiemetic Potency: Perphenazine Demonstrates 10.2× the Antiemetic Activity of Chlorpromazine in Standardized Assays

In a systematic evaluation of phenothiazine antiemetic potency using the pigeon pecking syndrome antagonist model, perphenazine was assigned a relative potency value of 10.2 compared to chlorpromazine's baseline of 1.0 [1]. This 10.2-fold differential was the highest among chlorinated phenothiazines tested, exceeding prochlorperazine (2.3), triflupromazine (4.4), and trifluoperazine (7.2) [1]. In human clinical studies, perphenazine 5.0 mg demonstrated antiemetic efficacy equivalent to cyclizine 50 mg in reducing morphine- and pethidine-induced nausea and vomiting in postoperative patients, confirming a potency ratio of approximately 10:1 versus the standard comparator [2]. The antiemetic potency is intermediate among phenothiazines overall, but the specific ratio of antipsychotic-to-antiemetic potency differentiates perphenazine from both chlorpromazine (more sedating at antiemetic doses) and haloperidol (weaker antiemetic activity at equivalent antipsychotic doses) [3].

antiemetic potency phenothiazine pecking syndrome

Side Effect Tolerability: Perphenazine Enanthate Shows Significantly Lower Incidence of Side Effects vs Fluphenazine Enanthate Across Seven Variables

In a direct head-to-head comparative study of 24 chronic schizophrenic patients, perphenazine enanthate demonstrated a small improvement in antipsychotic effect and a significantly lower incidence of side effects compared to fluphenazine enanthate across seven independently assessed variables . While perphenazine enanthate possesses approximately one-third the mg potency of fluphenazine enanthate in preclinical behavioral models, the duration of action at equivalent behavioral doses is equal [1]. In more recent large-scale trials, perphenazine (oral) showed lower rates of movement disorders and side effect–related discontinuation compared to haloperidol, though higher than some SGAs [2]. The CATIE trial further established that perphenazine produced no more extrapyramidal side effects overall than the newer SGAs olanzapine, risperidone, quetiapine, and ziprasidone [3].

tolerability fluphenazine extrapyramidal symptoms

D2 Receptor Occupancy: Perphenazine Has a Clinically Validated Therapeutic Window (66–82% D2 RO) Correlated with Measurable Serum Concentrations

A cross-validation PET study using [¹¹C]raclopride in clinically stable schizophrenic patients on perphenazine decanoate maintenance therapy established a D2 receptor occupancy (D2 RO) range of 66–82%, corresponding to serum perphenazine concentrations of 1.8–9 nmol/L [1]. This 66–82% range aligns precisely with the optimal therapeutic D2 RO interval of 65–80% identified across antipsychotic classes in PET literature [1]. The curvilinear relationship between serum concentration and central D2 RO has been mathematically characterized, enabling serum concentration-guided dosing—a feature not established with equivalent precision for fluphenazine or chlorpromazine [2]. The previously identified optimal therapeutic serum concentration interval of 2–6 nmol/L is in good agreement with the PET-derived D2 RO data [1].

PET imaging D2 receptor occupancy therapeutic drug monitoring

Perphenazine Hydrochloride (CAS 3111-71-5): Evidence-Backed Application Scenarios for Scientific and Industrial Use


CYP2D6-Mediated Drug-Drug Interaction (DDI) Studies: Perphenazine as a Probe Inhibitor

Perphenazine hydrochloride is the most potent CYP2D6 inhibitor among all clinically used antipsychotics (Ki = 0.8 μM), surpassing haloperidol by 9-fold and fluphenazine by 11.75-fold in human liver microsome assays [1]. This uniquely positions perphenazine hydrochloride as a preferred probe compound for in vitro DDI screening panels where potent, clinically relevant CYP2D6 inhibition is required. The 3.9-fold increase in dose-adjusted serum concentration documented in CYP2D6 poor metabolizers confirms the in vivo relevance of this inhibitory activity [1]. Procurement of the hydrochloride salt (CAS 3111-71-5, MW 440.43) rather than the free base (CAS 58-39-9, MW 403.97) is recommended for aqueous-based in vitro assay systems requiring enhanced solubility in polar media [2].

Institutional Formulary Cost-Effectiveness Modeling: FGA Comparator with Level 1 Evidence vs SGAs

For health economics and outcomes research (HEOR) or institutional formulary evaluation, perphenazine is the only FGA supported by a large-scale (n=1,460), 18-month, double-blind RCT demonstrating comparable overall effectiveness to four SGAs while delivering $300–$600/month procurement cost savings per patient [1]. This evidence base—derived from the CATIE trial—is unmatched by haloperidol or fluphenazine, neither of which has equivalent head-to-head cost-effectiveness data against multiple SGAs in a single randomized trial. Researchers conducting comparative effectiveness or pharmacoeconomic modeling should utilize perphenazine as the evidence-backed FGA comparator rather than haloperidol, which the CATIE investigators noted is less representative of FGA clinical practice [1].

Antiemetic Potency Reference Standard for Phenothiazine Screening Panels

With a relative antiemetic potency of 10.2 (vs chlorpromazine = 1.0) established in the pigeon pecking syndrome model, and clinical confirmation that 5 mg perphenazine is equipment to 50 mg cyclizine in human postoperative emesis [1], perphenazine hydrochloride serves as a calibrated reference compound for antiemetic screening assays. The 10-fold potency differential versus chlorpromazine makes perphenazine particularly suitable as a positive control in dose-response studies where the full dynamic range of antiemetic activity needs to be captured. Its dual D2 and H1 receptor antagonism contributes to antiemetic efficacy through both central (chemoreceptor trigger zone) and peripheral mechanisms [2].

PET Imaging and D2 Receptor Occupancy Research: Concentration-Occupancy Calibration Standard

Perphenazine is one of the few FGAs with a prospectively validated concentration-occupancy curve (serum 1.8–9 nmol/L → D2 RO 66–82%) derived from [¹¹C]raclopride PET imaging in stable schizophrenic patients [1]. This mathematically characterized relationship enables researchers to prospectively select doses to achieve target D2 occupancy levels—a capability not established with comparable precision for fluphenazine or trifluoperazine. For PET imaging core facilities and receptor occupancy research programs, perphenazine hydrochloride provides a reference compound with an established quantitative framework linking peripheral drug concentration to central target engagement [1].

Quote Request

Request a Quote for Perphenazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.